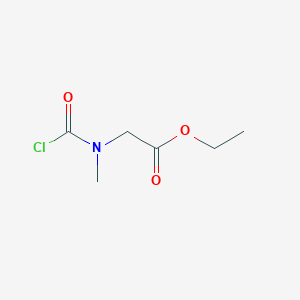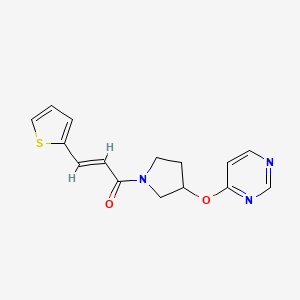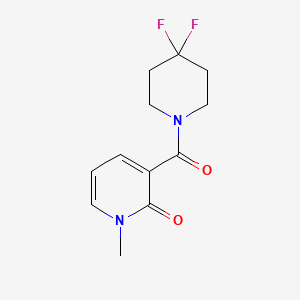
(E)-3-(4-fluorophenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of synthetic molecules that exhibit a wide range of biological and chemical properties. These compounds often contain several functional groups, including pyrazole, furan, and fluorophenyl groups, which contribute to their complex behavior and potential applications in various fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis of complex molecules such as "(E)-3-(4-fluorophenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide" typically involves multi-step synthetic routes. These routes can include nucleophilic substitution reactions, condensation reactions, and cyclization steps. For example, the synthesis of related compounds has demonstrated the feasibility of nucleophilic displacement of bromide by [18F]fluoride to create radiolabeled compounds for PET imaging studies (Katoch-Rouse & Horti, 2003).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using techniques such as X-ray diffraction, which provides detailed information about the arrangement of atoms within the molecule. For instance, related molecules have shown planar configurations and specific orientations of the fluorophenyl group relative to other parts of the molecule, indicating the potential for complex interactions and binding behaviors (El-Hiti et al., 2019).
Applications De Recherche Scientifique
Cytochrome P450 Enzyme Inhibition
The compound, with its structural resemblance to various pharmaceutical agents, might be implicated in the metabolism of drugs through the Cytochrome P450 (CYP) system. Specific CYP isoforms are responsible for the metabolism of a wide range of drugs, and understanding the selectivity and potency of inhibitors, including compounds similar to the one mentioned, is crucial for predicting drug-drug interactions in polypharmacy scenarios (Khojasteh et al., 2011).
Importance in DNA Interaction Studies
Minor Groove Binder Analogs
The chemical structure of the compound suggests potential interaction with the DNA minor groove, similar to Hoechst 33258 and its analogs. These compounds are vital in research for understanding DNA sequence recognition and binding, serving as models for rational drug design (Issar & Kakkar, 2013).
Contributions to Antitubercular Research
Isoniazid Derivatives in TB Treatment
The structural complexity and potential bioactivity of the compound may contribute to the field of tuberculosis treatment, similar to how modifications of isoniazid and related compounds have been explored for their potent anti-tubercular activities (Asif, 2014).
Pharmacological Profile of Structural Analogs
Stereochemistry in CNS Agents
The detailed structure of the compound suggests the possibility of stereoisomerism impacting its pharmacological profile, akin to the stereochemistry of phenylpiracetam and its derivatives, which has significant implications in facilitating memory processes and cognitive functions (Veinberg et al., 2015).
Involvement in Central Nervous System (CNS) Activity
Functional Chemical Groups in CNS Drugs
The intricate molecular structure of the compound may align with functional chemical groups known to influence CNS activity. Research in identifying these groups aids in the synthesis of compounds with potential CNS activity, offering a pathway for novel CNS drug development (Saganuwan, 2017).
Role in Nucleobase and Nucleoside Chemistry
Bioactive Furanyl- or Thienyl-Substituted Compounds
Given its structural attributes, the compound could be significant in the synthesis and study of bioactive molecules containing furan and thiophene units, crucial in medicinal chemistry for their roles in antiviral, antitumor, and antimycobacterial actions (Ostrowski, 2022).
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O3/c1-28-22(15-21(27-28)18-4-6-19(25)7-5-18)24(31)26-16-17-10-12-29(13-11-17)23(30)9-8-20-3-2-14-32-20/h2-9,14-15,17H,10-13,16H2,1H3,(H,26,31)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQHBMRJECKKHJ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3CCN(CC3)C(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3CCN(CC3)C(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-((tetrahydrofuran-2-yl)methyl)-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2481517.png)





![4-tert-butyl-N-[(oxan-4-yl)methyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2481526.png)
![5-((2-Chlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2481529.png)
![4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide](/img/structure/B2481531.png)
![6-Bromo-2-[4-(4-methylpiperazin-1-yl)phenyl]-1,3-benzothiazole](/img/structure/B2481532.png)


![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2481536.png)